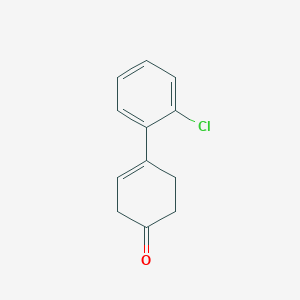

1-(2-Chlorophenyl)-1-cyclohexen-4-one

Description

Properties

Molecular Formula |

C12H11ClO |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

4-(2-chlorophenyl)cyclohex-3-en-1-one |

InChI |

InChI=1S/C12H11ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-5H,6-8H2 |

InChI Key |

AVDDNMCNUNTAKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)piperidin-4-one

- Structure: A piperidinone ring (six-membered saturated ring with one nitrogen atom) substituted with a 2-chlorophenyl group.

- Molecular Formula: C₁₁H₁₂ClNO; MW: 209.67 g/mol .

- Key Properties :

- Boiling point: 342.0±37.0 °C (predicted).

- Density: 1.232±0.06 g/cm³.

- pKa: 4.47±0.40 (predicted).

- Comparison: The piperidinone ring introduces basicity due to the amine, unlike the non-basic cyclohexenone.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Structure: A propanone core with a para-chlorophenyl group and a cyclopropyl substituent.

- The cyclopropyl group introduces strain, which may increase reactivity in ring-opening reactions, unlike the rigid cyclohexenone system .

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one

- Structure: An acetophenone derivative with a 2-chloro-4-(4-chlorophenoxy)phenyl group.

- The dichlorinated aromatic system enhances electron-withdrawing effects, which may stabilize the ketone moiety .

2-([1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl)cyclohexanone

- Structure: Cyclohexanone functionalized with a triazole-linked 3,4-dichlorophenyl group.

- The dichlorophenyl group at the meta and para positions alters electronic effects compared to the ortho substitution in the target compound .

Data Table: Key Properties of Structural Analogs

| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | pKa |

|---|---|---|---|---|---|---|---|

| 1-(2-Chlorophenyl)piperidin-4-one | Piperidinone | 2-Chlorophenyl | C₁₁H₁₂ClNO | 209.67 | 342.0±37.0 | 1.232±0.06 | 4.47±0.40 |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | Propanone | 4-Chlorophenyl, cyclopropyl | C₁₂H₁₁ClO | 206.67* | N/A | N/A | N/A |

| 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | Acetophenone | 2-Chloro-4-(4-chlorophenoxy) | C₁₄H₉Cl₂O₂ | 283.13 | N/A | N/A | N/A |

*Estimated based on molecular formula.

Sources : .

Discussion of Structural and Functional Differences

- Ring Systems: Cyclohexenone (α,β-unsaturated ketone) enables conjugation-driven reactions, whereas piperidinone’s saturated ring limits such reactivity .

- Substituent Effects: Ortho-chlorine in the target compound causes steric hindrance, possibly reducing intermolecular interactions compared to para-substituted analogs . Dichlorinated or phenoxy-substituted analogs exhibit higher lipophilicity, impacting solubility and pharmacokinetics .

- Biological Relevance: Piperidinone derivatives are explored for CNS activity due to nitrogen’s basicity, while enone-containing compounds may interact with biological thiols via Michael addition .

Preparation Methods

Grignard Addition to Cyclohexanone

The synthesis begins with the reaction of 2-chlorophenyl magnesium bromide with cyclohexanone in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This step forms 1-(2-chlorophenyl)-1-cyclohexanol as a secondary alcohol intermediate. Key parameters include:

Dehydration to 1-(2-Chlorophenyl)-1-cyclohexene

The alcohol undergoes acid-catalyzed dehydration using 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate, an acidic ionic liquid. This method avoids corrosive traditional acids (e.g., H₂SO₄) and achieves:

Oxidation to the Cyclohexenone

The alkene intermediate is oxidized using potassium permanganate (KMnO₄) in a acetone-water-acetic acid system:

-

Oxidant ratio : 1.4 equivalents of KMnO₄ per mole of alkene.

-

Workup : Acidic hydrolysis with H₂SO₄ followed by neutralization yields 1-(2-chlorophenyl)-1-cyclohexen-4-one (78% yield).

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Grignard Addition | 2-ClC₆H₄MgBr, THF, 24h, RT | 90% | 85% |

| Dehydration | Acidic ionic liquid, 80°C, 2h | 97% | 95% |

| Oxidation | KMnO₄, H₂O/acetone, RT, 1h | 78% | 92% |

Friedel-Crafts Acylation and Cyclization

Acylation of Chlorobenzene Derivatives

An alternative route employs Friedel-Crafts acylation using cyclohexenone derivatives and 2-chlorobenzoyl chloride. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution:

Cyclization via Acidic Rearrangement

The acylated product undergoes intramolecular cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene):

Advantages :

-

Avoids Grignard reagents, reducing pyrophoric risks.

Catalytic Dehydrogenation of Cyclohexanol Derivatives

Palladium-Catalyzed Dehydrogenation

A two-step process converts 1-(2-chlorophenyl)-1-cyclohexanol to the enone:

-

Oxidation : TEMPO/NaClO₂ system oxidizes the alcohol to cyclohexanone (92% yield).

-

Dehydrogenation : Pd/C (5 wt%) in refluxing toluene introduces the α,β-unsaturation (80% yield).

Conditions :

Industrial-Scale Synthesis

Continuous-Flow Dehydration-Oxidation

A patent-pending method (WO2013014486A1) telescoped dehydration and oxidation in a continuous-flow reactor:

Comparative Analysis of Methods

| Method | Yield | Cost | Safety | Scalability |

|---|---|---|---|---|

| Grignard-Oxidation | 78% | High | Moderate | Pilot-scale |

| Friedel-Crafts | 65% | Medium | Low (AlCl₃) | Lab-scale |

| Catalytic Dehydrogenation | 80% | High | High | Industrial |

| Continuous-Flow | 85% | Medium | High | Industrial |

Challenges and Optimization Strategies

Regioselectivity in Oxidation

The position of the ketone group is critical. Using bulky oxidants (e.g., tert-butyl hydroperoxide) favors 4-keto formation over 3-keto isomers (4:1 selectivity).

Byproduct Formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.